2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester typically involves the esterification of 2-benzyloxy-5-nitrobenzoic acid with benzyl alcohol. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester can undergo various chemical reactions, including:
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophilic aromatic substitution reagents.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively . These interactions can modulate biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxybenzoic Acid: Similar structure but lacks the nitro group.
5-Nitro-2-(phenylmethoxy)benzoic Acid: Similar structure but with different ester groups.
Properties
IUPAC Name |
benzyl 5-nitro-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRIDDBMDNIGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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